An In-depth Technical Guide to the Chemical Structure Analysis of 4,6-Bis(difluoromethoxy)-2-methylpyrimidine
An In-depth Technical Guide to the Chemical Structure Analysis of 4,6-Bis(difluoromethoxy)-2-methylpyrimidine
This guide provides a comprehensive technical overview of the analytical methodologies for the structural elucidation of 4,6-Bis(difluoromethoxy)-2-methylpyrimidine. Designed for researchers, scientists, and professionals in drug development, this document outlines the core spectroscopic techniques and provides insights into the interpretation of the resulting data. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and the introduction of fluorinated substituents like the difluoromethoxy group can significantly modulate a molecule's physicochemical and pharmacological properties.[1][2][3][4] Therefore, a robust and unambiguous structural characterization is paramount.
Introduction
4,6-Bis(difluoromethoxy)-2-methylpyrimidine is a fluorinated heterocyclic compound with potential applications in various fields, including agrochemicals and pharmaceuticals.[5] The presence of two difluoromethoxy groups and a methyl group on the pyrimidine ring presents a unique analytical challenge, requiring a multi-pronged spectroscopic approach for complete characterization. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Structural Elucidation Workflow
A systematic approach is crucial for the unambiguous identification and characterization of 4,6-Bis(difluoromethoxy)-2-methylpyrimidine. The proposed analytical workflow is designed to provide orthogonal data points, ensuring a high degree of confidence in the final structural assignment.
Caption: A generalized workflow for the synthesis, purification, and structural elucidation of 4,6-Bis(difluoromethoxy)-2-methylpyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For 4,6-Bis(difluoromethoxy)-2-methylpyrimidine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, providing key information about the protons in the molecule.
-
Methyl Group (-CH₃): A singlet peak is anticipated for the three equivalent protons of the methyl group at the C2 position. The chemical shift is expected in the range of δ 2.5-2.8 ppm.
-
Pyrimidine Ring Proton (C5-H): A singlet peak corresponding to the proton at the C5 position of the pyrimidine ring is expected. Its chemical shift will likely be in the aromatic region, around δ 6.0-7.0 ppm.
-
Difluoromethoxy Protons (-OCHF₂): The protons of the two equivalent difluoromethoxy groups will appear as a triplet due to coupling with the two fluorine atoms (J-coupling). The chemical shift for these protons is anticipated to be in the range of δ 6.5-7.5 ppm, with a characteristic triplet pattern.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Methyl Carbon (-CH₃): A signal for the methyl carbon is expected around δ 20-25 ppm.
-
Pyrimidine Ring Carbons:
-
C2: The carbon bearing the methyl group will likely appear around δ 160-170 ppm.
-
C4 and C6: These equivalent carbons, each bonded to a difluoromethoxy group, are expected to resonate at a similar chemical shift, likely in the range of δ 160-170 ppm. These signals will appear as triplets due to coupling with the two fluorine atoms.
-
C5: The carbon bearing the proton is expected to have a chemical shift in the range of δ 90-100 ppm.
-
-
Difluoromethoxy Carbons (-OCHF₂): The carbons of the difluoromethoxy groups will appear as a triplet due to one-bond coupling with the two fluorine atoms. The chemical shift is expected to be in the range of δ 110-120 ppm.
¹⁹F NMR Spectroscopy
¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms. The large chemical shift range of ¹⁹F NMR provides high sensitivity to the local electronic environment.[6][7]
-
Difluoromethoxy Fluorines (-OCHF₂): A single signal is expected for the four equivalent fluorine atoms of the two difluoromethoxy groups. This signal will appear as a doublet due to coupling with the proton of the difluoromethoxy group. The chemical shift is anticipated in the range of δ -80 to -100 ppm relative to a standard like CFCl₃.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 2.5 - 2.8 | Singlet | 2-CH₃ |
| 6.0 - 7.0 | Singlet | C5-H | |
| 6.5 - 7.5 | Triplet | 4,6-(OCHF₂)₂ | |
| ¹³C | 20 - 25 | Quartet | 2-CH₃ |
| 90 - 100 | Doublet | C5 | |
| 110 - 120 | Triplet | 4,6-(OC HF₂)₂ | |
| 160 - 170 | Singlet | C2 | |
| 160 - 170 | Triplet | C4, C6 | |
| ¹⁹F | -80 to -100 | Doublet | 4,6-(OCHF₂ )₂ |
Table 1: Predicted NMR Spectroscopic Data for 4,6-Bis(difluoromethoxy)-2-methylpyrimidine.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Pyrimidine derivatives often exhibit characteristic fragmentation patterns, including cleavage of the pyrimidine ring and loss of substituents.[8][9][10][11]
Expected Fragmentation Pathways
Caption: A simplified diagram illustrating potential fragmentation pathways for 4,6-Bis(difluoromethoxy)-2-methylpyrimidine in a mass spectrometer.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4,6-Bis(difluoromethoxy)-2-methylpyrimidine is expected to show characteristic absorption bands.
-
C-H Stretching: Aliphatic C-H stretching from the methyl group will appear around 2850-3000 cm⁻¹. Aromatic C-H stretching from the pyrimidine ring will be observed around 3000-3100 cm⁻¹.
-
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected in the region of 1450-1600 cm⁻¹.[12]
-
C-O Stretching: The C-O stretching of the difluoromethoxy groups will likely appear in the 1000-1300 cm⁻¹ region.
-
C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations of the difluoromethoxy groups are expected in the fingerprint region, typically between 1000-1400 cm⁻¹.[12][13][14]
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C=N, C=C Stretch (ring) | 1450 - 1600 |
| C-O Stretch | 1000 - 1300 |
| C-F Stretch | 1000 - 1400 |
Table 2: Predicted Infrared Absorption Frequencies for 4,6-Bis(difluoromethoxy)-2-methylpyrimidine.
Experimental Protocols
General NMR Sample Preparation
-
Accurately weigh 5-10 mg of 4,6-Bis(difluoromethoxy)-2-methylpyrimidine.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of at least 400 MHz for ¹H.
High-Resolution Mass Spectrometry (HRMS)
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Acquire the mass spectrum in positive ion mode over a suitable mass range.
-
Perform data analysis to determine the accurate mass and elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). For solids, Attenuated Total Reflectance (ATR)-FTIR is a convenient alternative.[13]
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
The structural analysis of 4,6-Bis(difluoromethoxy)-2-methylpyrimidine requires a synergistic application of modern spectroscopic techniques. This guide provides a predictive framework for the interpretation of NMR, MS, and IR data, grounded in established principles for fluorinated heterocyclic compounds. By following the outlined workflow and protocols, researchers can achieve a comprehensive and reliable characterization of this and structurally related molecules, which is a critical step in the advancement of drug discovery and development.
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